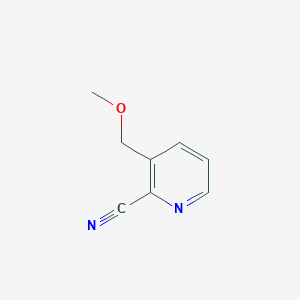

3-(Methoxymethyl)picolinonitrile

Description

Significance in Contemporary Organic Synthesis

3-(Methoxymethyl)picolinonitrile is a key heterocyclic building block used in the synthesis of more complex molecules. Its structure, featuring a methoxymethyl group at the 3-position and a nitrile group at the 2-position of the pyridine (B92270) ring, makes it a valuable intermediate for creating a variety of functionalized pyridines. The methoxymethyl group can act as a directing group or be modified, while the nitrile group is a versatile handle for transformations into amines, amides, or other heterocyclic systems.

A notable application of 3-(Methoxymethyl)picolinonitrile is in the synthesis of heterocyclic modulators of lipid synthesis. google.com Specifically, it has been used as a precursor in the preparation of compounds designed to modulate the fatty acid synthase pathway, which is a target for various diseases, including cancer and viral infections. google.com The compound's availability as a research chemical facilitates its use in the development of novel bioactive molecules. bldpharm.com

The synthesis of related structures, such as 3-(hydroxymethyl)picolinonitrile, highlights the utility of the functional groups. The hydroxymethyl derivative, for instance, is known to be a valuable intermediate in the synthesis of various heterocyclic compounds and is explored for its potential therapeutic properties in drug design.

Overview of Picolinonitrile Scaffold Derivatives in Academic Pursuits

The picolinonitrile scaffold is a privileged structure in drug discovery, with numerous derivatives being investigated for a wide range of therapeutic applications. The inherent chemical properties of the picolinonitrile moiety contribute to its ability to interact with various biological targets. Academic research has extensively explored the synthesis and biological evaluation of picolinonitrile derivatives, leading to the discovery of potent inhibitors for several key enzymes and proteins.

Recent research has highlighted the potential of picolinonitrile derivatives in oncology. For example, a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives have been identified as potent and selective CHK1 kinase inhibitors, with one compound demonstrating significant tumor growth suppression in a xenograft model of hematologic malignancies. nih.govresearchgate.net Another area of active investigation is in the development of antiviral agents. Diaryl-triazines containing a picolinonitrile moiety have shown outstanding activity against various strains of HIV-1 by inhibiting the reverse transcriptase enzyme. researchgate.net

Furthermore, the versatility of the picolinonitrile scaffold extends to the development of inhibitors for other kinases, such as Cyclin G-associated kinase (GAK). rsc.org The strategic modification of the picolinonitrile core allows for the fine-tuning of potency and selectivity, making it an attractive starting point for the design of new therapeutic agents. The following tables summarize some of the picolinonitrile derivatives and their reported biological activities in academic research.

| Compound Name/Class | Target | Reported Activity | Reference |

| 5-(pyrimidin-2-ylamino)picolinonitrile derivatives | CHK1 Kinase | Potent and selective inhibition, with one derivative showing an IC50 of 0.4 nM. | nih.govresearchgate.net |

| Diaryl-triazines with a picolinonitrile moiety | HIV-1 Reverse Transcriptase | Potent inhibition of wild-type and mutant HIV-1 strains. | researchgate.net |

| Isothiazolo[4,5-b]pyridines (derived from picolinonitrile) | Cyclin G-associated kinase (GAK) | Development of inhibitors for GAK. | rsc.org |

| Thienylpicolinamidine derivatives (from picolinonitriles) | Antiproliferative | Cytotoxic activity against various cancer cell lines. | rsc.org |

| Derivative Type | Research Area | Key Findings |

| 5-(pyrimidin-2-ylamino)picolinonitriles | Oncology (Hematologic Malignancies) | Discovery of a novel CHK1 inhibitor with significant in vivo tumor growth inhibition. |

| Diaryl-triazine picolinonitriles | Virology (HIV) | Identification of potent HIV-1 reverse transcriptase inhibitors with activity against resistant strains. |

| Isothiazolo[4,5-b]pyridines | Kinase Inhibition | Synthesis of a new class of GAK inhibitors based on the picolinonitrile scaffold. |

| Thienylpicolinamidines | Oncology | Demonstration of the antiproliferative potential of picolinonitrile-derived compounds. |

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-6-7-3-2-4-10-8(7)5-9/h2-4H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXFMSSGTSVBSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Methoxymethyl Picolinonitrile

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. chemistrysteps.comlibretexts.org This electronic feature is central to its reactivity, making it susceptible to attack by a variety of nucleophiles and participation in cycloaddition reactions. chemistrysteps.com

The electrophilic nature of the nitrile carbon allows for nucleophilic additions involving reagents such as organometallics, hydrides, and water. chemistrysteps.com The initial addition results in the formation of an imine anion intermediate, which can undergo further reactions. libretexts.org Activation of the nitrile group, for instance through complexation with Lewis acids or by the presence of electron-withdrawing groups, can enhance its reactivity towards nucleophiles. nih.govnottingham.ac.uk

Beyond simple additions, the nitrile group can participate as a dipolarophile in cycloaddition reactions. A prominent example is the [3+2] cycloaddition, where a 1,3-dipole reacts with the C≡N bond to form a five-membered heterocyclic ring. uchicago.edu Nitrile N-oxides and nitrilimines are common 1,3-dipoles used in these reactions to synthesize heterocycles like isoxazolines and 1,2,4-triazoles, respectively. mdpi.commdpi.com While the nitrile bond generally exhibits low activity in such reactions, its reactivity can be enhanced through substitution with electron-withdrawing groups. mdpi.com

| Reaction Type | Reagent/Reactant | Product Type | Mechanistic Notes |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Ketones (after hydrolysis) | The organometallic reagent adds to the electrophilic nitrile carbon, forming an imine salt intermediate. libretexts.org |

| [3+2] Cycloaddition | Nitrilimines (R-C≡N⁺-N⁻-R') | 1,2,4-Triazoles | The reaction proceeds via a concerted mechanism, with regioselectivity often favoring a single isomer. mdpi.com |

| [3+2] Cycloaddition | Nitrile Oxides (R-C≡N⁺-O⁻) | Isoxazoles/Isoxazolines | A potential universal protocol for preparing certain substituted isoxazolines. mdpi.com |

The nitrile functional group can be readily transformed into other key functional groups, such as carboxylic acids and amines, through hydrolysis and reduction, respectively.

Hydrolysis: In the presence of aqueous acid or base, nitriles undergo hydrolysis to form carboxylic acids. chemistrysteps.com The reaction proceeds through a two-stage mechanism, initially converting the nitrile to an amide, which is then subsequently hydrolyzed to the carboxylic acid. chemistrysteps.comlibretexts.org

Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. chemistrysteps.com

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com

Reduction: The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), completely reduce the nitrile to a primary amine. chemistrysteps.comwikipedia.orglibretexts.org Catalytic hydrogenation using hydrogen gas with catalysts like Raney nickel, palladium, or platinum is also a common and economical method for this transformation. wikipedia.orglibretexts.org Under certain hydrogenation conditions, intermediate imines can react further to produce secondary and tertiary amine byproducts; this can often be suppressed by the addition of ammonia. wikipedia.orgcommonorganicchemistry.com

Reduction to Aldehydes: A partial reduction to the aldehyde can be achieved using less reactive hydride reagents, most notably Diisobutylaluminium hydride (DIBAL-H). wikipedia.orgyoutube.com The reaction stops at the imine stage, which is then hydrolyzed to the aldehyde during aqueous workup. libretexts.orgwikipedia.org

| Transformation | Reagent(s) | Product | Key Features |

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid | Proceeds via an amide intermediate. chemistrysteps.com |

| Reduction | LiAlH₄, then H₂O | Primary Amine | A powerful, stoichiometric reducing agent for complete reduction. chemistrysteps.comlibretexts.org |

| Reduction | H₂, Raney Ni (or Pd/C, PtO₂) | Primary Amine | Catalytic method; can sometimes lead to secondary/tertiary amine byproducts. wikipedia.orgcommonorganicchemistry.com |

| Reduction | 1. DIBAL-H 2. H₃O⁺ | Aldehyde | Partial reduction; the intermediate imine is hydrolyzed to the aldehyde. libretexts.orgwikipedia.org |

Transformations Involving the Methoxymethyl Side Chain

The methoxymethyl group (-CH₂OCH₃) attached at the 3-position of the pyridine (B92270) ring is an ether moiety that can undergo specific chemical transformations, including cleavage of the ether bond and reactions at the reactive benzylic-like carbon.

The methoxymethyl (MOM) ether is frequently employed as a protecting group for alcohols in organic synthesis. researchgate.net Its removal, or deprotection, can be accomplished under various conditions. Classical deprotection involves acidic hydrolysis. However, to enhance selectivity and tolerance for other functional groups, several milder methods have been developed.

A combination of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and 2,2′-bipyridyl provides a mild and highly chemoselective method for the deprotection of MOM ethers. rsc.org

The reagent system of zinc bromide (ZnBr₂) and propanethiol (n-PrSH) allows for the rapid and efficient cleavage of MOM ethers with high yield and selectivity. researchgate.net

Bismuth (III) chloride (BiCl₃) can mediate the cleavage under nearly neutral conditions, making it suitable for substrates with acid-sensitive functional groups. researchgate.net

Furthermore, these reactions can sometimes be adapted for the direct interconversion of the MOM ether into other ether protecting groups by including the corresponding alcohol in the reaction mixture instead of water. rsc.orgresearchgate.net

| Reagent System | Conditions | Outcome |

| HCl/MeOH | Acidic | Cleavage to alcohol (-CH₂OH) |

| TMSOTf / 2,2'-bipyridyl | Mild, chemoselective | Cleavage to alcohol or interconversion to other ethers rsc.org |

| ZnBr₂ / n-PrSH | Rapid, <10 min | Selective cleavage to alcohol researchgate.net |

| BiCl₃ / H₂O or ROH | Mild, near-neutral | Cleavage to alcohol or interconversion to other ethers researchgate.net |

The methylene (B1212753) (-CH₂-) carbon of the methoxymethyl group is directly attached to the pyridine ring, making it a "benzylic" position. This position exhibits enhanced reactivity due to the ability of the adjacent aromatic ring to stabilize reaction intermediates, such as radicals, cations, or anions, through resonance. chemistry.coachchemistrysteps.comlibretexts.org

Two key reactions exploiting this reactivity are oxidation and halogenation.

Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize an alkyl side chain at the benzylic position to a carboxylic acid, provided at least one benzylic hydrogen is present. libretexts.orgyoutube.com

Benzylic Halogenation: Free-radical halogenation at the benzylic position can be selectively achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. chemistrysteps.comlibretexts.orgyoutube.com The reaction proceeds via a resonance-stabilized benzylic radical, ensuring high selectivity for this position over others in an alkyl chain. libretexts.orgyoutube.com The resulting benzylic halide is a valuable intermediate for subsequent nucleophilic substitution reactions. chemistry.coach

| Reaction Type | Reagent(s) | Product Functional Group | Intermediate |

| Oxidation | KMnO₄ or Na₂Cr₂O₇, H⁺, heat | Carboxylic Acid (-COOH) | Benzylic radical libretexts.orgyoutube.com |

| Halogenation | N-Bromosuccinimide (NBS), initiator | Benzylic Bromide (-CHBr-) | Benzylic radical libretexts.orgyoutube.com |

| Substitution | Nucleophile (on benzylic halide) | Varies (e.g., -CHNuc) | Benzylic carbocation (S_N1) or concerted (S_N2) chemistry.coach |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic character makes it generally unreactive toward electrophilic aromatic substitution (EAS) but activated toward nucleophilic aromatic substitution (SNA_r).

Electrophilic Aromatic Substitution (EAS): Pyridine is often compared to nitrobenzene (B124822) in its reluctance to undergo EAS. youtube.com The reaction requires harsh conditions, and the nitrogen atom is often protonated in the strongly acidic media, which further deactivates the ring by creating a positive charge. rsc.org When substitution does occur, it is directed to the C-3 and C-5 positions (meta to the nitrogen). youtube.com In 3-(methoxymethyl)picolinonitrile, the presence of the electron-withdrawing nitrile group at the C-2 position further deactivates the ring, making EAS even more challenging.

Nucleophilic Aromatic Substitution (SNA_r): Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions. stackexchange.comyoutube.com This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the anionic Meisenheimer-like intermediate formed during the reaction. stackexchange.com

In 3-(methoxymethyl)picolinonitrile, the nitrile group at the C-2 position is a strong electron-withdrawing group that further activates the ring for SNA_r. Moreover, the cyanide group itself can function as an effective leaving group in such reactions. researchgate.net Studies on related cyanopyridines have shown that the cyanide group can be displaced by nucleophiles like lithium amides to yield aminopyridines. researchgate.net The reactivity for leaving groups on pyridinium (B92312) ions has been observed to follow the order 2-CN ≥ 4-CN > halides, highlighting the exceptional ability of the cyano group to participate in SNA_r reactions. rsc.org

| Reaction Type | Reactivity of Pyridine Ring | Preferred Position(s) | Influence of Substituents on 3-(Methoxymethyl)picolinonitrile |

| Electrophilic Aromatic Substitution (EAS) | Deactivated (electron-deficient) | C-3, C-5 (meta) | The -CN group at C-2 further deactivates the ring. youtube.comrsc.org |

| Nucleophilic Aromatic Substitution (SNA_r) | Activated (electron-deficient) | C-2, C-4, C-6 (ortho/para) | The -CN group at C-2 strongly activates the ring and can act as a leaving group. stackexchange.comresearchgate.netrsc.org |

Regioselectivity and Directing Effects

The regioselectivity of reactions involving 3-(methoxymethyl)picolinonitrile is a complex outcome of the electronic and steric effects exerted by its constituent functional groups. The pyridine nitrogen, being more electronegative than carbon, inductively withdraws electron density from the ring, making it generally less reactive towards electrophilic aromatic substitution than benzene. researchgate.net This deactivating effect is most pronounced at the ortho (2- and 6-) and para (4-) positions. Consequently, electrophilic attack on an unsubstituted pyridine ring typically occurs at the meta (3- and 5-) positions. researchgate.net

In the case of 3-(methoxymethyl)picolinonitrile, the scenario is further modulated by the substituents. The cyano group at the 2-position is a potent electron-withdrawing group through both induction and resonance, further deactivating the ring towards electrophiles. Conversely, the methoxymethyl group at the 3-position is generally considered to be a weakly activating or near-neutral group. The ether oxygen can donate electron density to the ring via resonance, which would typically direct incoming electrophiles to the ortho and para positions relative to itself (i.e., the 2-, 4-, and 6-positions).

The directing effects of these substituents are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Influence (Electrophilic Aromatic Substitution) |

| Pyridine Nitrogen | 1 | Electron-withdrawing | Meta-directing (positions 3 and 5) |

| Cyano Group | 2 | Strongly electron-withdrawing | Meta-directing (positions 4 and 6) |

| Methoxymethyl Group | 3 | Weakly electron-donating (resonance), weakly electron-withdrawing (inductive) | Ortho-, para-directing (positions 2, 4, and 6) |

This table presents the expected directing effects based on general principles of electrophilic aromatic substitution.

The ultimate regioselectivity for an electrophilic substitution reaction on 3-(methoxymethyl)picolinonitrile will depend on the specific reaction conditions and the nature of the electrophile. The strong deactivating effect of the cyano group and the pyridine nitrogen likely dominates, making electrophilic substitution challenging. However, the methoxymethyl group's directing effect to the 4 and 6-positions might counteract the deactivation at these sites to some extent.

Conversely, the pyridine ring's electron deficiency, amplified by the cyano group, makes 3-(methoxymethyl)picolinonitrile a good candidate for nucleophilic aromatic substitution (SNAr). In SNAr reactions, nucleophiles preferentially attack positions ortho and para to strong electron-withdrawing groups. Therefore, the 4- and 6-positions are expected to be the most susceptible to nucleophilic attack.

Influence of Substituents on Ring Reactivity

The methoxymethyl group, while potentially weakly activating, is unlikely to fully counteract the strong deactivating effects of the other two groups. Its primary role may be in directing the position of substitution if a reaction can be induced.

For nucleophilic aromatic substitution, the opposite is true. The electron-withdrawing character of the pyridine nitrogen and the cyano group enhances the ring's electrophilicity, making it more reactive towards nucleophiles. The presence of these groups stabilizes the negatively charged Meisenheimer complex intermediate that is often formed during SNAr reactions.

| Reaction Type | Influence of Pyridine Nitrogen | Influence of 2-Cyano Group | Influence of 3-Methoxymethyl Group | Overall Expected Reactivity |

| Electrophilic Aromatic Substitution | Deactivating | Strongly Deactivating | Weakly Activating/Neutral | Low |

| Nucleophilic Aromatic Substitution | Activating | Strongly Activating | Weakly Deactivating/Neutral | High |

This table provides a qualitative prediction of reactivity based on the electronic properties of the substituents.

Multi-Component Reactions and Cascade Processes

While specific examples involving 3-(methoxymethyl)picolinonitrile in multi-component reactions (MCRs) and cascade processes are not extensively documented in the reviewed literature, the structural motifs present in the molecule suggest its potential utility in such transformations. Picolinonitrile derivatives, in general, can serve as valuable building blocks in the synthesis of complex heterocyclic systems. nih.gov

MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates portions of all the starting materials. nih.govtcichemicals.com The cyano group of 3-(methoxymethyl)picolinonitrile is a versatile functional handle that can participate in various cyclization reactions. For instance, it could potentially react with a diene in a Diels-Alder type reaction or undergo addition of nucleophiles which could then trigger subsequent intramolecular reactions.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming reactions that occur in a single synthetic operation without the isolation of intermediates. The functional groups of 3-(methoxymethyl)picolinonitrile could be designed to initiate or participate in such cascades. For example, a reaction at the methoxymethyl group could unmask a reactive intermediate that then undergoes a cyclization involving the cyano group or the pyridine ring. The synthesis of functionalized pyridines through cascade reactions is a known strategy in organic chemistry. acs.orgsemanticscholar.orgnih.gov

The potential for 3-(methoxymethyl)picolinonitrile to participate in these complex transformations makes it an interesting target for further research in the development of efficient synthetic methodologies for novel heterocyclic compounds.

Applications As a Synthetic Building Block in Complex Molecular Architectures

Construction of Heterocyclic Systems Incorporating the Picolinonitrile Moiety

The picolinonitrile scaffold is a fundamental component in the synthesis of numerous fused and non-fused heterocyclic systems. The reactivity of the nitrile group, coupled with the potential for functionalization on the pyridine (B92270) ring, allows for a wide array of cyclization reactions.

The picolinonitrile framework is instrumental in synthesizing pyridine-fused heterocycles like isoquinolines and isothiazolopyridines, which are prevalent in many biologically active compounds.

A notable application is in the synthesis of isothiazolo[4,5-b]pyridines, which have been identified as inhibitors of Cyclin G-associated kinase (GAK). A synthetic route was developed starting from 3,5-dichloropicolinonitrile, a related picolinonitrile scaffold. A Suzuki coupling reaction with 3,4-dimethoxyphenylboronic acid proceeds selectively at the 5-position of the pyridine ring. rsc.org This intermediate then undergoes further transformations to construct the fused isothiazolo[4,5-b]pyridine core. rsc.org This multi-step synthesis demonstrates how the picolinonitrile unit can be strategically functionalized to build complex, fused heterocyclic systems. A key advantage of this approach is the creation of dihalo-isothiazolo[4,5-b]pyridine building blocks that permit regioselective functionalization through various methods, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions. rsc.org

While direct synthesis of isoquinolines from 3-(methoxymethyl)picolinonitrile is not extensively detailed, general methods for isoquinoline (B145761) synthesis often involve the cyclization of precursors containing appropriately substituted aryl and nitrogen-containing fragments. organic-chemistry.orgresearchgate.net For instance, palladium-catalyzed reactions of o-iodobenzaldehyde derivatives with terminal acetylenes, followed by a copper-catalyzed cyclization, yield isoquinolines. organic-chemistry.org The picolinonitrile moiety serves as a valuable synthon in related annulation strategies for preparing various nitrogen-containing fused rings.

Table 1: Selected Synthesis of a Pyridine-Fused Heterocycle Precursor

| Starting Material | Reagent | Catalyst/Base | Product | Yield | Reference |

|---|

The 3-(methoxymethyl)picolinonitrile scaffold is also a key precursor for non-fused nitrogen heterocycles, particularly triazoles. The 1,2,3- and 1,2,4-triazole (B32235) rings are significant pharmacophores found in a wide range of therapeutic agents. google.commdpi.com

Research has demonstrated the synthesis of functionalized 1,2,4-triazoles starting from methoxymethyl-containing precursors. For example, ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate was synthesized from a related methoxymethyl compound in an 85% yield. nih.gov This highlights the utility of the methoxymethyl group in building substituted triazole rings. These synthetic methods contribute to expanding the accessible chemical space of functionalized triazoles, which are valuable for developing new biologically active molecules. nih.gov

Furthermore, the methoxymethyl group has been incorporated into more complex heterocyclic systems containing a triazole ring. In the development of GAK inhibitors, a key intermediate, 6-bromo-3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)isothiazolo[4,5-b]pyridine, was synthesized, showcasing the integration of the methoxymethyl-triazole moiety onto a fused pyridine scaffold. rsc.org General methods for triazole synthesis often involve cycloaddition reactions between azides and alkynes or the cyclization of amidrazones. mdpi.comscispace.comnih.gov

Table 2: Synthesis of a Methoxymethyl-Substituted Triazole

| Compound | Starting Material | Yield | Physical State | Melting Point | Reference |

|---|

Role in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy that aims to generate collections of structurally diverse small molecules to probe biological functions. cam.ac.uk This approach contrasts with traditional target-oriented synthesis by focusing on creating molecular variety from a common starting point.

The 3-(methoxymethyl)picolinonitrile scaffold and its derivatives are well-suited for DOS strategies. The synthesis of isothiazolo[4,5-b]pyridine-based compound libraries serves as a prime example. rsc.org By establishing a straightforward, high-yield synthesis of dihalo-isothiazolo[4,5-b]pyridine building blocks from a picolinonitrile precursor, researchers have created a versatile platform for diversification. rsc.org These key intermediates can undergo various regioselective synthetic transformations, allowing for the systematic introduction of different functional groups at specific positions on the heterocyclic core. rsc.org This modular approach enables the rapid generation of a library of analogs with broad structural diversity, which is essential for screening programs in drug discovery. rsc.orgrsc.org

Precursor in Rational Molecular Design Strategies

Rational molecular design involves the strategic creation of new molecules based on a known biological target or an established structure-activity relationship (SAR). rsc.orgnih.gov This approach aims to optimize the interaction of a molecule with its target to achieve a desired biological effect.

The 3-(methoxymethyl)picolinonitrile substructure plays a role as a precursor in such rational design strategies. In the development of Cyclin G-associated kinase (GAK) inhibitors, the synthesis of isothiazolo[4,5-b]pyridines was guided by prior SAR studies. rsc.org Derivatives containing a 6-(3,4-dimethoxyphenyl) group were specifically selected for evaluation due to their high structural similarity to previously identified potent inhibitors. rsc.org This targeted approach, starting from a picolinonitrile derivative, exemplifies a rational design strategy to create advanced molecules with potentially enhanced biological activity. rsc.org

Similarly, the exploration of functionalized 1,2,4-triazoles derived from methoxymethyl precursors is part of a rational effort to expand the chemical space of medicinally relevant heterocycles. nih.gov By systematically creating new analogs, chemists can probe how different substituents affect biological activity, leading to the discovery of novel therapeutic agents. nih.govmdpi.com

Advanced Synthetic Targets Incorporating 3-(Methoxymethyl)picolinonitrile Substructures

The utility of 3-(methoxymethyl)picolinonitrile and related scaffolds is ultimately demonstrated by their successful incorporation into advanced synthetic targets, such as molecules with significant biological or medicinal importance. unito.it

The development of potent and selective GAK inhibitors based on the isothiazolo[4,5-b]pyridine scaffold is a clear example of an advanced synthetic target. rsc.org These molecules, which incorporate a substructure derived from a picolinonitrile starting material, are part of drug discovery programs aimed at developing new therapeutics. rsc.org

Furthermore, related picolinonitrile structures serve as key intermediates in the synthesis of other complex, biologically active molecules. For instance, a patent describes the use of 3-chloro-5-(1H-pyrazol-5-yl)picolinonitrile as a crucial intermediate for preparing a series of androgen receptor modulating compounds. google.com These examples underscore the importance of the picolinonitrile core in constructing advanced molecules designed for specific and complex biological functions.

Computational Chemistry and Theoretical Studies on 3 Methoxymethyl Picolinonitrile Systems

Quantum Chemical Computations (e.g., DFT Calculations)

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods calculate the electronic structure of a molecule to determine its energy and other properties. iiste.org These methods have become a standard tool for investigating substituted pyridine (B92270) systems due to their balance of computational cost and accuracy. chemmethod.comresearchgate.net For 3-(Methoxymethyl)picolinonitrile, DFT calculations can elucidate foundational electronic and structural characteristics.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its chemical behavior. DFT calculations are used to analyze this structure by mapping electron density and calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the HOMO-LUMO energy gap are crucial indicators of chemical reactivity and stability. researchgate.netscirp.org

Studies on various pyridine derivatives demonstrate that substituents significantly influence the electronic properties and reactivity. researchgate.netnih.gov For 3-(Methoxymethyl)picolinonitrile, the electron-withdrawing nitrile group and the electron-donating methoxymethyl group at different positions on the pyridine ring create a unique electronic profile. DFT calculations can quantify these effects.

Key Reactivity Descriptors from DFT: A range of "reactivity descriptors" can be calculated from the electronic structure to predict how and where a molecule will react. researchgate.netmdpi.com These descriptors provide a theoretical basis for understanding the molecule's behavior in chemical reactions.

| Descriptor | Formula | Significance for 3-(Methoxymethyl)picolinonitrile |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the system. mdpi.com |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. mdpi.com |

| Nucleophilicity Index (N) | EHOMO(Molecule) - EHOMO(TCE) | Ranks the molecule's ability to donate electrons, relative to a reference like tetracyanoethylene (B109619) (TCE). mdpi.com |

| Fukui Functions (f(r)) | (∂ρ(r)/∂N)v(r) | Identifies the most electrophilic and nucleophilic sites within the molecule. researchgate.net |

Table 1: Key global and local reactivity descriptors derivable from DFT calculations and their relevance.

By calculating these parameters, researchers can predict the most likely sites for electrophilic or nucleophilic attack on the 3-(Methoxymethyl)picolinonitrile molecule, providing a guide for synthetic chemists. For instance, analysis of the electrostatic potential (ESP) map reveals electron-rich (negative) and electron-poor (positive) regions, highlighting potential sites for interaction. nih.gov

Conformational Analysis and Energetics

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and the relative energies of these conformers. pharmacy180.com For 3-(Methoxymethyl)picolinonitrile, the key flexible bond is the C-C bond connecting the methoxymethyl group to the pyridine ring.

Computational methods can systematically rotate this bond to map the potential energy surface, identifying energy minima (stable conformers) and energy maxima (transition states between conformers). researchgate.net Studies on similar substituted molecules, such as other disubstituted pyridines or molecules with methoxymethyl groups, show that steric and electronic interactions determine the most stable conformations. researchgate.netnih.gov

For 3-(Methoxymethyl)picolinonitrile, the primary conformational question is the orientation of the methoxymethyl group relative to the plane of the pyridine ring and the adjacent nitrile group. DFT calculations can determine the relative energies of different conformers, such as those where the methoxy (B1213986) group is oriented towards or away from the nitrile group. This analysis is critical because the molecule's conformation can significantly impact its ability to bind to biological targets or participate in reactions. nih.gov The results of such an analysis would typically be presented as a potential energy profile, showing energy as a function of a specific torsion angle.

Molecular Dynamics Simulations

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. researchgate.net MD simulations model the system using classical mechanics, where interactions between atoms are described by a "force field." This allows for the simulation of larger systems, such as a molecule of 3-(Methoxymethyl)picolinonitrile solvated in water, over timescales from nanoseconds to microseconds. nih.gov

For 3-(Methoxymethyl)picolinonitrile, MD simulations can provide insights into:

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the solute and the nature of intermolecular interactions, such as hydrogen bonding to the pyridine nitrogen or the methoxy oxygen. nih.govacs.org

Conformational Dynamics: How the molecule samples different conformations in solution at a given temperature, providing a dynamic view that complements the static picture from conformational analysis. aip.org

Interfacial Behavior: In multiphase systems, such as oil and water, MD simulations can predict whether the molecule prefers to reside at the interface or in one of the bulk phases, and its orientation at that interface. Studies on alkyl pyridines have shown that such behavior is highly dependent on the nature of the substituents. acs.org

A typical MD study on pyridine derivatives involves placing the molecule in a simulation box with solvent molecules and calculating the forces on each atom to propagate their motion over time. mdpi.com Analysis of the resulting trajectory provides information on structural and dynamic properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions. frontiersin.orgarxiv.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction energy profile. This helps in understanding why a particular reaction is favored, what the rate-limiting step is, and how catalysts might influence the outcome.

For the synthesis or transformation of 3-(Methoxymethyl)picolinonitrile, computational modeling could be used to:

Validate Proposed Mechanisms: If a mechanism is proposed for a reaction, DFT calculations can be used to locate the transition state for each step and calculate the activation energy. A mechanism with high energy barriers would be considered less likely. mit.edu

Explore Alternative Pathways: Computational tools can help discover non-intuitive reaction pathways that might be missed by chemical intuition alone. frontiersin.org

Understand Regioselectivity: In reactions where multiple products are possible, calculating the activation energies for the different pathways can explain and predict which isomer will be the major product.

For example, in the synthesis of picolinonitrile derivatives, computational models could compare the energy barriers for substitution at different positions on the pyridine ring, thereby explaining the observed regioselectivity. mit.edu

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties of molecules with a high degree of accuracy. This is valuable for confirming the identity of a synthesized compound by comparing theoretical spectra with experimental data. mdpi.comtandfonline.com

Key Spectroscopic Predictions:

| Spectrum | Computational Method | Information Obtained for 3-(Methoxymethyl)picolinonitrile |

|---|---|---|

| NMR Spectroscopy | GIAO (Gauge-Including Atomic Orbital) method with DFT | Predicts 1H and 13C chemical shifts. tandfonline.com This helps in assigning peaks in experimental spectra to specific atoms in the molecule. |

| Infrared (IR) Spectroscopy | DFT frequency calculations | Predicts the vibrational frequencies and intensities, corresponding to bond stretches, bends, and torsions. tandfonline.com This is useful for identifying functional groups. |

| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Predicts electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netmdpi.com |

Table 2: Computational methods for predicting key spectroscopic parameters.

For 3-(Methoxymethyl)picolinonitrile, DFT calculations could predict its characteristic 1H and 13C NMR chemical shifts, the frequencies of its key IR absorption bands (e.g., C≡N stretch, C-O-C stretches), and its electronic absorption spectrum. Discrepancies between predicted and experimental spectra can sometimes point to errors in structural assignment or highlight complex environmental effects not captured in the calculation. The analytical calculation of energy derivatives is a key component in determining many of these properties. qunasys.comarxiv.org

Advanced Analytical Methodologies for Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules like 3-(Methoxymethyl)picolinonitrile. researchgate.net It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure. researchgate.net

1D and 2D NMR Techniques

One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed for the structural elucidation of heterocyclic compounds. ipb.pt For 3-(Methoxymethyl)picolinonitrile, 1H and 13C NMR spectra are fundamental. The 1H NMR spectrum would reveal the chemical shifts and coupling constants of the protons on the pyridine (B92270) ring and the methoxymethyl group. The protons on the pyridine ring typically appear as distinct multiplets, while the methoxy (B1213986) and methylene (B1212753) protons of the methoxymethyl group would likely present as singlets. The integration of these signals provides the ratio of protons in different environments.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity within the molecule. A COSY spectrum would show correlations between coupled protons, helping to assign the positions of substituents on the pyridine ring. An HSQC spectrum correlates protons with their directly attached carbon atoms, aiding in the assignment of the 13C NMR spectrum.

Stereochemical Assignment through NMR

For molecules with stereocenters, NMR techniques such as NOE (Nuclear Overhauser Effect) spectroscopy are critical for determining the relative stereochemistry. ipb.pt NOE experiments reveal through-space interactions between protons that are close to each other, which helps in assigning their spatial arrangement. ipb.pt For 3-(Methoxymethyl)picolinonitrile, which is achiral, this specific application of NMR is not relevant. However, for derivatives of this compound that may contain chiral centers, NOE and other specialized NMR techniques would be essential for stereochemical assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of 3-(Methoxymethyl)picolinonitrile. savemyexams.com For the molecular formula C8H8N2O, the predicted monoisotopic mass is 148.0637 Da. HRMS can confirm this with a high degree of accuracy, typically within a few parts per million (ppm), which is crucial for distinguishing it from other compounds with the same nominal mass. Predicted collision cross-section (CCS) values for various adducts of 3-(Methoxymethyl)picolinonitrile have been calculated, which can be useful in ion mobility-mass spectrometry studies. uni.lu

Predicted Collision Cross Section (CCS) Data for 3-(Methoxymethyl)picolinonitrile Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 149.07094 | 127.3 |

| [M+Na]⁺ | 171.05288 | 137.8 |

| [M-H]⁻ | 147.05638 | 129.3 |

| [M+NH₄]⁺ | 166.09748 | 145.4 |

| [M+K]⁺ | 187.02682 | 135.7 |

| [M+H-H₂O]⁺ | 131.06092 | 114.4 |

| [M+HCOO]⁻ | 193.06186 | 147.5 |

Data sourced from PubChemLite. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is employed to further confirm the structure of 3-(Methoxymethyl)picolinonitrile by analyzing the fragmentation of a selected precursor ion. researchgate.net In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For 3-(Methoxymethyl)picolinonitrile, expected fragmentation pathways would involve the loss of the methoxy group (-OCH3), the entire methoxymethyl group (-CH2OCH3), and cleavage of the pyridine ring. Analyzing these fragments helps to piece together the original structure and confirm the identity of the compound. This technique is particularly useful in complex mixtures, where it can be used to selectively analyze the compound of interest. nih.gov

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for separating 3-(Methoxymethyl)picolinonitrile from impurities and for determining its purity. univie.ac.at Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used for the analysis of picolinonitrile derivatives.

Capillary gas chromatography has been effectively used for the separation of complex mixtures of substituted pyridines, demonstrating high resolution and sensitivity. nih.gov For a compound like 3-(Methoxymethyl)picolinonitrile, a suitable GC method would involve selecting an appropriate column (polar or non-polar) and temperature program to achieve good separation from any starting materials, byproducts, or degradation products. nih.gov

HPLC is another powerful tool for purity assessment. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) (often with an additive like formic acid or trifluoroacetic acid), would likely be effective for analyzing 3-(Methoxymethyl)picolinonitrile. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A patent for a related compound, 5-Chloro-3-(2,2-dimethoxyethyl)picolinonitrile, mentions purification via silica (B1680970) gel chromatography, which is a common preparative technique. google.com Analytical techniques like HPLC and GC are crucial for assessing the success of such purifications. sigmaaldrich.com The choice between GC and HPLC would depend on the volatility and thermal stability of the compound. Given its structure, both techniques are likely to be applicable.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of 3-(Methoxymethyl)picolinonitrile. These methods offer high resolution and quantitative accuracy for purity determination and impurity profiling.

Reversed-phase HPLC (RP-HPLC) is the most common approach, typically employing a non-polar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. For picolinonitrile derivatives, purity levels exceeding 95% are readily achievable with standard C18 columns. UPLC methods, which use smaller particle size columns (sub-2 µm), offer significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity. nih.govlcms.cz A UPLC method can reduce retention times from over 15 minutes to as little as 2 minutes while providing excellent precision. nih.gov

Method development often involves optimizing the mobile phase composition, which typically consists of a mixture of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. nih.gov Gradient elution, where the mobile phase composition is changed during the run, is frequently used to effectively separate compounds with a range of polarities. nih.govekb.eg Detection is commonly performed using a photodiode array (PDA) or a standard UV detector set at a wavelength where the pyridine ring exhibits strong absorbance. waters.comnih.gov For compounds with poor UV absorbance, coupling the liquid chromatograph to a mass spectrometer (LC-MS), such as a simple Quadrupole Dalton (QDa) detector, provides a powerful alternative for detection and confirmation. lcms.cz

The table below summarizes typical parameters for HPLC and UPLC analysis of picolinonitrile-related compounds.

| Parameter | HPLC | UPLC |

| Column | C18 (e.g., 4.6 x 75 mm, 3.5 µm) | Sub-2 µm C18 or BEH Amide (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile / Water with 0.1% TFA | Acetonitrile / Water with 0.1% TFA or buffer |

| Elution | Gradient | Gradient |

| Flow Rate | ~0.3 - 1.0 mL/min | ~0.4 - 0.7 mL/min |

| Detector | UV/PDA | UV/PDA, Mass Spectrometry (MS) |

| Purity Achievable | >95% | >99% |

| Analysis Time | ~15-50 min | ~2-10 min |

| Key Advantage | Robust and widely available | Faster, higher resolution, more sensitive |

This table is generated based on data from multiple sources. nih.govlcms.cznih.govd-nb.info

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique primarily suited for volatile and thermally stable compounds. semanticscholar.org For the analysis of 3-(Methoxymethyl)picolinonitrile, GC can be an effective tool for assessing purity, particularly for identifying volatile organic impurities or residual solvents from the synthesis process. semanticscholar.org

The primary advantage of GC is its high separation efficiency, especially when using capillary columns. semanticscholar.org For analysis, the compound would be injected into a heated port, where it vaporizes and is carried by an inert gas (such as helium or nitrogen) through a column. The column, often a fused-silica open-tubular column with a specific stationary phase, separates components based on their boiling points and interactions with the phase. epa.gov

A flame ionization detector (FID) is a common choice for quantitative analysis due to its high sensitivity and wide linear range. semanticscholar.org For definitive identification of unknown impurities, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the preferred method. nih.gov This hyphenated technique provides both the retention time from the GC and the mass spectrum of the eluting component, allowing for structural elucidation. In some cases, derivatization may be necessary to increase the volatility of polar impurities before GC analysis. nih.gov

Preparative Chromatography for Purification

When high-purity 3-(Methoxymethyl)picolinonitrile is required for applications such as pharmacological assays or as a reference standard, preparative chromatography is the method of choice for purification. ardena.com This technique operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material, from milligrams to kilograms. ardena.com

Preparative RP-HPLC is commonly used to isolate the target compound from reaction byproducts and other impurities. ardena.com The process involves using larger columns (e.g., 15 to 30 cm in diameter) and higher mobile phase flow rates. ardena.com The method developed at the analytical scale is often adapted for the preparative scale. iomcworld.com For instance, a C18 column with an acetonitrile/water gradient can be used to achieve purities greater than 99%.

During preparative runs, fractions of the eluent are collected as they exit the detector. These fractions are then analyzed for purity, and those containing the pure compound are combined. The final step involves removing the mobile phase solvents, typically through evaporation, to yield the purified solid compound. This method is highly effective for removing closely related impurities that may be difficult to separate by other means like recrystallization.

Spectroscopic Methods Beyond NMR and MS (e.g., FTIR, UV-Vis)

In addition to NMR and MS, other spectroscopic methods like Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable structural information for 3-(Methoxymethyl)picolinonitrile.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique molecular "fingerprint" that confirms the presence of specific functional groups. spectroscopyonline.com For 3-(Methoxymethyl)picolinonitrile, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Nitrile (-C≡N) | Stretch | 2240 - 2220 (sharp) |

| Ether (C-O-C) | Asymmetric Stretch | 1275 - 1000 |

| Pyridine Ring | C=C and C=N Stretches | 1600 - 1430 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (in -OCH₃) | Stretch | 2850 - 2815 |

This table is compiled based on established infrared spectroscopy correlation data and information from multiple sources. scispace.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. researchgate.net The pyridine ring in 3-(Methoxymethyl)picolinonitrile, being an aromatic and conjugated system, is expected to absorb UV radiation. The spectrum typically shows broad absorption bands corresponding to π-π* transitions. researchgate.net The position of the maximum absorbance (λmax) and the intensity of the bands can be influenced by the solvent used, a phenomenon known as solvatochromism. ijcce.ac.ir While UV-Vis is less specific for detailed structural elucidation than NMR or IR, it is highly useful for quantitative analysis in conjunction with HPLC, where the detector measures absorbance at a fixed wavelength. core.ac.uk Derivative spectroscopy can also be applied to UV-Vis spectra to resolve overlapping bands and enhance qualitative analysis. whoi.edu

Advanced Purity Assessment and Impurity Profiling

Impurity profiling is the systematic process of detecting, identifying, and quantifying all potential impurities present in a drug substance or active pharmaceutical ingredient (API). ajprd.commedwinpublishers.com This practice is mandated by regulatory bodies like the International Conference on Harmonisation (ICH), which requires that any impurity present above a certain threshold (typically 0.1%) be identified and characterized. semanticscholar.org The presence of unwanted chemicals can affect the safety and efficacy of a final product. ajprd.com

For 3-(Methoxymethyl)picolinonitrile, an impurity profile would describe all identified and unidentified impurities present in a batch produced by a specific, controlled manufacturing process. medwinpublishers.com Impurities can originate from various sources:

Starting Materials: Unreacted raw materials or intermediates.

Byproducts: Compounds formed from side reactions during synthesis.

Degradation Products: Compounds formed by the decomposition of the target molecule over time or under stress conditions (e.g., heat, light, humidity).

Residual Solvents: Solvents used during synthesis or purification that are not completely removed. medwinpublishers.com

The development of a reliable impurity profile begins with high-resolution separation techniques, primarily HPLC and UPLC. chromatographyonline.com A crucial strategy is to use several chromatographic systems with different selectivities, for example, by screening a set of dissimilar HPLC columns, to ensure that no impurities co-elute with the main peak or with each other. chromatographyonline.com Once impurities are detected and separated, their structures are typically elucidated using hyphenated techniques like LC-MS and LC-NMR. This detailed understanding is essential for controlling the manufacturing process and ensuring the quality and consistency of the final compound. semanticscholar.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.